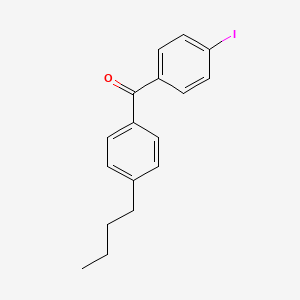

4-n-Butyl-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Reduction Studies

4-n-Butyl-4'-iodobenzophenone's derivatives have been studied for electrochemical properties. Research on nitrobenzene reduction in ionic liquids revealed insights into the reduction process of similar compounds, which could be relevant for understanding the electrochemical behavior of this compound and its derivatives (Silvester et al., 2006).

Fluorescent Probe Development

A study developed a reaction-based fluorescent probe using a compound structurally related to this compound, highlighting the potential use of similar compounds in creating selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

Synthesis Enhancement through Ultrasound

Research on the preparation of 1-butoxy-4-nitrobenzene showcased the enhancement of the synthesis process using ultrasound, which might be applicable to compounds like this compound for improving synthesis efficiency (Harikumar & Rajendran, 2014).

HPLC-MS/MS Method for Environmental Phenols

A study developed a method for measuring parabens and other environmental phenols, including derivatives of this compound, in human milk. This method could be applied to detect and quantify similar compounds in various biological and environmental samples (Ye et al., 2008).

Magnetic Properties of Rare-Earth Metal Compounds

A study on tetranuclear and pentanuclear compounds of rare-earth metals using Schiff-base proligands showed significant findings in magnetism. These insights could be relevant for compounds like this compound when used in magnetic applications (Yadav et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 4-n-Butyl-4’-iodobenzophenone is tyrosinase , a key regulator of melanin production . This compound is known to be a highly effective tyrosinase inhibitor .

Mode of Action

4-n-Butyl-4’-iodobenzophenone interacts with tyrosinase, inhibiting its activity. It is a potent inhibitor of human tyrosinase, with a half maximal inhibitory concentration (IC50) of 21 µmol/L, which is significantly more potent than other known inhibitors such as hydroquinone, arbutin, and kojic acid .

Biochemical Pathways

By inhibiting tyrosinase, 4-n-Butyl-4’-iodobenzophenone affects the melanin production pathway. Melanin is responsible for pigmentation in the skin, and overproduction can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound reduces melanin production, thereby helping to manage pigmentation disorders .

Result of Action

The inhibition of tyrosinase by 4-n-Butyl-4’-iodobenzophenone leads to a reduction in melanin production. This results in a visible reduction in hyperpigmentation, such as age spots . Clinical studies have confirmed the in vivo efficacy of 4-n-Butyl-4’-iodobenzophenone, showing visible improvement in skin hyperpigmentation .

Action Environment

The action, efficacy, and stability of 4-n-Butyl-4’-iodobenzophenone can be influenced by various environmental factors. While specific details are not available, factors such as pH, temperature, and the presence of other compounds could potentially affect its action. As a topical treatment, its efficacy could also be influenced by individual skin characteristics, such as skin type and the presence of any skin conditions.

Propriétés

IUPAC Name |

(4-butylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRAXGLEEUHGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)